molecular formula C14H19BrO B8708202 1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene

1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene

Cat. No.: B8708202
M. Wt: 283.20 g/mol
InChI Key: SFYZBHYHBSZHIG-UHFFFAOYSA-N
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Description

1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene is an organic compound that belongs to the class of aromatic bromides. This compound features a benzene ring substituted with a bromine atom, a cyclohexylmethoxy group, and a methyl group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-(cyclohexylmethoxy)-2-methylBenzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of brominating agent and catalyst can be optimized to minimize by-products and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of 4-(cyclohexylmethoxy)-2-methylphenol or 4-(cyclohexylmethoxy)-2-methylamine.

    Oxidation: Formation of 1-bromo-4-(cyclohexylmethoxy)-2-methylbenzoic acid.

    Reduction: Formation of 4-(cyclohexylmethoxy)-2-methylBenzene.

Scientific Research Applications

1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials science.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of bioactive compounds.

    Medicine: Explored for its role in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of 1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyclohexylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

1-bromo-4-(cyclohexylmethoxy)-2-methylBenzene can be compared with other similar compounds, such as:

    1-bromo-4-methoxy-2-methylBenzene: Lacks the cyclohexyl group, resulting in different physical and chemical properties.

    1-bromo-4-(cyclohexylmethoxy)Benzene:

    4-(cyclohexylmethoxy)-2-methylBenzene: Lacks the bromine atom, altering its reactivity in substitution reactions.

The presence of the cyclohexylmethoxy group in this compound imparts unique steric and electronic effects, making it distinct from its analogs

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

1-bromo-4-(cyclohexylmethoxy)-2-methylbenzene

InChI

InChI=1S/C14H19BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3

InChI Key

SFYZBHYHBSZHIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by substituting cyclohexylmethanol for (3-(dimethylamino)phenyl)methanol and 4-bromo-3-methylphenol for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in EXAMPLE 34A.
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